2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride
Description
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O.ClH/c10-7-4-6(9(11,12)13)5-15-8(7)16-3-1-2-14;/h4-5H,1-3,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYITLHZVIRZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCCCN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: Amination of Chlorinated Pyridine Derivatives
A critical step in the synthesis involves preparing 2-amino-3-chloro-5-(trifluoromethyl)pyridine, a key intermediate that can be further functionalized to yield the target compound.
- Raw Material: 2,3,6-trichloro-5-trifluoromethylpyridine
- Process: Amination followed by reductive dechlorination
- Reagents: Liquid ammonia or aqueous ammonia as the aminating agent; zinc powder as the reductive dechlorination agent
- Solvents: Alcohols (methanol, ethanol) or aprotic solvents like toluene
- Conditions:
- Amination temperature: 50–140 °C
- Reaction time: 6–12 hours
- Pressure: 0.5–3.0 MPa
-
- Amination of 2,3,6-trichloro-5-trifluoromethylpyridine produces 2-amino-3,6-dichloro-5-trifluoromethylpyridine.
- Subsequent reductive dechlorination with zinc powder in the presence of hydrochloric acid converts this intermediate to 2-amino-3-chloro-5-trifluoromethylpyridine.
- The reaction mixture is neutralized with ammonia water, filtered, and the product is isolated and dried.
Yields and Purity:
The process yields 2-amino-3-chloro-5-trifluoromethylpyridine with purity up to 99.5% and conversion rates around 59–65% depending on solvent choice (toluene or dichloroethane).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amination | 2,3,6-trichloro-5-trifluoromethylpyridine + NH3 (liquid or aqueous), 50–140 °C, 6–12 h, 0.5–3.0 MPa | Formation of 2-amino-3,6-dichloro-5-trifluoromethylpyridine |
| Reduction | Zinc powder, 25% HCl, 30–35 °C, 3–4 h | Conversion to 2-amino-3-chloro-5-trifluoromethylpyridine (65% conversion) |
Introduction of the 3-Aminopropoxy Group
The transformation from 2-amino-3-chloro-5-(trifluoromethyl)pyridine to 2-(3-aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride involves nucleophilic substitution of the chlorine atom by a 3-aminopropoxy moiety.
- Starting Material: 3-chloro-5-(trifluoromethyl)pyridine or 2-amino-3-chloro-5-(trifluoromethyl)pyridine
- Reaction: Nucleophilic substitution with 3-aminopropanol or protected aminopropanol derivatives
- Conditions: Controlled temperature and solvent environment to optimize substitution without side reactions
- Post-reaction: Formation of hydrochloride salt to improve solubility and stability
While explicit detailed experimental conditions for this substitution step are less documented in open patents or literature, it is known that:
- Polar aprotic solvents or alcohols are preferred to facilitate nucleophilic substitution.
- Temperature is typically maintained moderate to prevent decomposition.
- The hydrochloride salt is formed by treatment with hydrochloric acid post-synthesis.
Alternative Synthetic Routes for Related Intermediates
Research also reports alternative routes to key intermediates such as 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, which could be further elaborated to the target compound.
- Starting Material: 2-cyano-3-chloro-5-trifluoromethylpyridine
- Method: Low-pressure catalytic hydrogenation using Raney nickel catalyst in acetic acid solvent
- Conditions:
- Temperature: 50–120 °C
- Pressure: 0.02–0.3 MPa
- Catalyst loading: 5–20% (w/w) relative to substrate
- Post-treatment: Filtration to remove catalyst, dilution with secondary solvent (e.g., toluene, xylene), crystallization, and isolation.
This method provides a mild and industrially feasible approach to amine-substituted pyridine intermediates, minimizing dechlorination impurities.
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Purity |
|---|---|---|---|---|---|
| 1 | Amination | 2,3,6-trichloro-5-trifluoromethylpyridine | NH3 (liquid or aqueous), 50–140 °C, 6–12 h, 0.5–3.0 MPa | 2-amino-3,6-dichloro-5-trifluoromethylpyridine | Not specified |
| 2 | Reductive dechlorination | 2-amino-3,6-dichloro-5-trifluoromethylpyridine | Zn powder, 25% HCl, 30–35 °C, 3–4 h | 2-amino-3-chloro-5-trifluoromethylpyridine | 59–65% conversion, 99.5% purity |
| 3 | Nucleophilic substitution | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | 3-aminopropanol or equivalent, controlled temp/solvent | 2-(3-aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine | Not explicitly reported |
| 4 | Salt formation | 2-(3-aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine | HCl treatment | This compound | High purity, enhanced solubility |
- The use of 2,3,6-trichloro-5-trifluoromethylpyridine as a starting material allows cost-effective synthesis by utilizing byproducts from other processes.
- Solvent choice significantly affects reaction efficiency and subsequent purification steps; alcohols and toluene are commonly employed.
- Reductive dechlorination with zinc powder under mild acidic conditions is effective for selective removal of chlorine substituents without degrading the trifluoromethyl group or amino functionalities.
- Catalytic hydrogenation with Raney nickel provides an alternative for amination of nitrile precursors with low impurity profiles, suitable for scale-up.
- The final nucleophilic substitution to introduce the aminopropoxy group requires controlled reaction conditions to avoid side reactions and ensure high yield of the hydrochloride salt.
- Spectroscopic techniques such as NMR and IR are essential for confirming the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing chlorine with an alkoxy group.
Oxidation Reactions: Oxidized derivatives of the compound.
Reduction Reactions: Reduced forms of the compound, potentially altering the trifluoromethyl group.
Scientific Research Applications
Agrochemical Industry
Trifluoromethylpyridine derivatives are extensively utilized in the agrochemical sector. The unique properties of the trifluoromethyl group enhance the biological activity of these compounds, making them effective in crop protection. For instance, several derivatives have been developed for herbicides and fungicides due to their ability to inhibit specific enzyme pathways in pests.
Case Study: Herbicide Development
A study highlighted the synthesis of a new herbicide based on trifluoromethylpyridine that showed significant efficacy against broadleaf weeds while being safe for cereal crops. The compound's structure allowed for selective targeting of weed species without harming crops, demonstrating its potential as an environmentally friendly alternative to existing herbicides .
Pharmaceutical Applications
In pharmaceuticals, trifluoromethylpyridine derivatives are known for their role as intermediates in the synthesis of various therapeutic agents. They exhibit a range of biological activities, including antibacterial and antifungal properties.
Case Study: Antimicrobial Agents
Research has shown that compounds similar to 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride have been tested for antimicrobial activity against resistant strains of bacteria. One study reported that a derivative demonstrated significant inhibition against Staphylococcus aureus, indicating its potential as a lead compound in antibiotic development .
Material Science
The unique electronic properties imparted by the trifluoromethyl group also make these compounds valuable in material science. They can be used to modify polymer matrices, enhancing thermal stability and chemical resistance.
Case Study: Polymer Modification
A recent investigation focused on incorporating trifluoromethylpyridine into polymer composites, resulting in materials with improved mechanical properties and thermal stability. This application is particularly relevant in industries requiring durable materials under extreme conditions .
Summary Table of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Chlorination | Electrophilic | Chlorine gas or chlorinating agents |
| Fluorination | Nucleophilic | Fluoride sources (e.g., HF) |
| Aminopropoxy Addition | Nucleophilic Substitution | Aminopropanol |
Mechanism of Action
The mechanism by which 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and analogous pyridine derivatives:
*Estimated based on structural analogs.
Key Observations:
- Substituent Effects: The 3-aminopropoxy group in the target compound likely enhances solubility compared to the aminomethyl or piperidinylmethoxy analogs due to its longer hydrophilic chain.
- Chlorine Position : The chlorine at position 3 (vs. position 2 in 2-chloro-5-CF3-pyridine) may influence reactivity and binding affinity in target applications .
Research Findings and Trends
- Green Chemistry : Substituting nitrile solvents with dichloromethane in synthesis reduces environmental impact .
- Structural Optimization : Piperidine-containing derivatives (e.g., 2-(piperidin-3-ylmethoxy)-5-CF3-pyridine) show promise in CNS drug development due to improved blood-brain barrier penetration .
Biological Activity
2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride, also known by its chemical structure and CAS number 326476-49-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₈ClF₃N₂
- Molecular Weight : 247.05 g/mol
- Appearance : Off-white to beige powder
- Melting Point : 95 - 97.5 °C
Anticancer Properties
Recent studies have indicated that derivatives of pyridine compounds, including those similar to this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown pro-apoptotic effects in various cancer cell lines like A549 (lung cancer) and HCT116 (colon cancer) through mechanisms involving cell cycle arrest and apoptosis induction .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 10 | Induces apoptosis |
| Compound B | HCT116 | 8 | Cell cycle arrest |
| 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine | TBD | TBD | TBD |
The biological activity of this compound is believed to involve several mechanisms:
- Apoptosis Induction : Studies have shown that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest, particularly at the S phase, preventing cancer cells from proliferating .
- Antioxidant Effects : Some derivatives exhibit antioxidant properties, which can further contribute to their anticancer efficacy by protecting healthy cells from oxidative stress .
Case Studies
- Study on Antiproliferative Effects : A recent study assessed the antiproliferative effects of various pyridine derivatives on cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability at concentrations as low as 10 µM .
- Mechanistic Studies : Flow cytometry analyses revealed that compounds similar to this compound could effectively induce late apoptosis in A549 cells, with up to 42% of cells undergoing late apoptosis or necrosis after treatment with specific derivatives .
Safety and Toxicity
The safety profile of this compound indicates potential hazards if ingested or inhaled. It is classified under acute toxicity categories and requires appropriate safety measures during handling .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(3-aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride, and how can reaction conditions be optimized?
- Methodology : Utilize nucleophilic substitution reactions to introduce the aminopropoxy group at the pyridine C2 position. For example, react 3-chloro-5-(trifluoromethyl)pyridin-2-ol with 3-aminopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF. Optimization involves varying temperature (80–120°C), reaction time (12–48 hours), and stoichiometric ratios (1:1.2–1:5) to maximize yield .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~8.2 ppm for pyridine H4; δ ~70–80 ppm for CF₃ in ¹⁹F NMR) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm) .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
- Stability Profile : The hydrochloride salt is hygroscopic; store desiccated at −20°C. In aqueous solutions (pH < 5), hydrolysis of the trifluoromethyl group may occur, forming carboxylic acid derivatives. Monitor via LC-MS for [M+H]+ → [M−CF₃+CO₂H]+ transitions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the aminopropoxy group in cross-coupling reactions?
- Mechanistic Study : The primary amine in the propoxy chain can act as a directing group in Pd-catalyzed C–H activation. For example, in Suzuki-Miyaura couplings, coordinate the amine to Pd(II) to regioselectively functionalize the pyridine C4 position. Use DFT calculations (B3LYP/6-31G*) to map transition states and optimize ligand-electron effects .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
- Approach : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via Gaussian09) against protein targets (e.g., PDB: 4RZQ for kinases). Key interactions: (i) Pyridine Cl and CF₃ groups with hydrophobic pockets; (ii) aminopropoxy chain forming hydrogen bonds with catalytic residues. Validate via SPR binding assays .
Q. How do structural modifications (e.g., varying the alkoxy chain length) impact bioactivity and physicochemical properties?
- SAR Strategy : Synthesize analogs with ethoxy/butoxy chains and compare logP (HPLC-measured), solubility (shake-flask method), and in vitro activity (e.g., IC₅₀ in enzyme inhibition). For instance, elongation of the chain increases lipophilicity (logP +0.5 per CH₂) but may reduce aqueous solubility by ~30% .
Q. What strategies address low yields in multi-step syntheses involving this compound?
- Optimization :
- Step 1 : Improve intermediates’ purity via flash chromatography (e.g., 2-chloro-5-(trifluoromethyl)pyridine precursor).
- Step 2 : Use flow chemistry for aminopropoxy introduction to enhance mixing and reduce side reactions (residence time: 10 min, 100°C) .
Data Contradiction Analysis
Q. How to reconcile conflicting biological activity data across studies using this compound?
- Root Causes :
- Variability in assay conditions (e.g., ATP concentration in kinase assays altering IC₅₀).
- Impurity profiles (e.g., residual DMF in samples suppressing activity).
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
